1-allyltetrahydro-4(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Allyltetrahydro-4(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the allyl group and the tetrahydro-4(1H)-pyridinone ring system imparts unique chemical properties to this molecule.

準備方法

Synthetic Routes and Reaction Conditions: 1-Allyltetrahydro-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with allyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and reduce reaction times. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

化学反応の分析

Types of Reactions: 1-Allyltetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone ring to a fully saturated piperidine ring.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives.

科学的研究の応用

Medicinal Chemistry

1-Allyltetrahydro-4(1H)-pyridinone is being explored for its potential as a pharmacophore in drug development. Research indicates that it interacts with extracellular signal-regulated kinases 1/2 (ERK1/2), inhibiting the MAP kinase pathway, which is crucial for various cellular processes. Its biological activities include:

- Antimicrobial Properties : Studies have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of derivatives that may enhance biological activity or improve pharmacokinetic properties. For instance, modifications to the pyridinone ring can yield compounds with improved solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results demonstrated comparable or superior activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. This study highlights the importance of exploring novel compounds in the fight against antibiotic resistance.

Case Study 2: Inhibition of Cancer Cell Proliferation

Research has indicated that derivatives of pyridinones, including this compound, exhibit antiproliferative effects on cancer cell lines. A recent study evaluated several derivatives for their activity against gastric carcinoma cells, revealing that specific modifications significantly enhanced their potency (IC50 values as low as 0.06 μM) while maintaining favorable pharmacokinetic profiles .

作用機序

The mechanism of action of 1-allyltetrahydro-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

類似化合物との比較

1-Allylpiperidine: Similar in structure but lacks the carbonyl group.

4-Allylpyridine: Contains a pyridine ring instead of a pyridinone ring.

1-Allyltetrahydro-2(1H)-pyridinone: Similar structure with a different position of the carbonyl group.

Uniqueness: 1-Allyltetrahydro-4(1H)-pyridinone is unique due to the presence of both the allyl group and the tetrahydro-4(1H)-pyridinone ring system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

生物活性

1-Allyltetrahydro-4(1H)-pyridinone, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring structure, which is known for its ability to interact with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

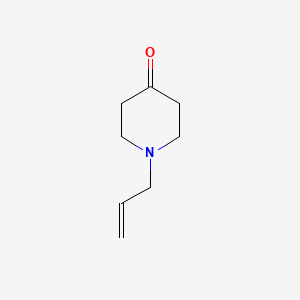

The chemical structure of this compound can be represented as follows:

This compound features a pyridinone core with an allyl substituent, contributing to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 139.18 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results showed that it had comparable or superior activity against certain resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. Preliminary results indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound’s ability to target specific cancer-related pathways makes it a candidate for further development as an anticancer agent.

Table 2: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the nitrogen atom in the pyridine ring allows for coordination with metal ions, potentially disrupting metalloprotein functions essential for microbial survival and cancer cell proliferation.

Proposed Mechanisms

- Membrane Disruption : Interacts with lipid bilayers, leading to increased permeability.

- Cytokine Modulation : Alters signaling pathways involved in inflammation.

- Apoptosis Induction : Triggers mitochondrial pathways leading to programmed cell death.

特性

IUPAC Name |

1-prop-2-enylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPIJRMICXHER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462896 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20785-46-0 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。